molecular formula C7H7N3O2S B8757797 N-diazo-2-methylbenzenesulfonamide CAS No. 31425-33-9

N-diazo-2-methylbenzenesulfonamide

Cat. No.: B8757797
CAS No.: 31425-33-9
M. Wt: 197.22 g/mol
InChI Key: YJMNLPRMBFMFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-diazo-2-methylbenzenesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a 2-methylbenzenesulfonamide moiety. Diazo compounds are known for their versatility and reactivity in organic synthesis, often serving as precursors to carbenes, which are highly reactive intermediates used in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-diazo-2-methylbenzenesulfonamide can be synthesized through the oxidation of hydrazones. One common method involves the use of iodosylbenzene as an oxidizing agent. The reaction typically proceeds under mild conditions, making it a safer and more efficient approach compared to traditional methods that require harsh conditions or toxic reagents .

Industrial Production Methods: In an industrial setting, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds, including this compound. This approach allows for the on-demand generation of diazo compounds, minimizing the risks associated with handling these potentially hazardous materials .

Chemical Reactions Analysis

Types of Reactions: N-diazo-2-methylbenzenesulfonamide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-diazo-2-methylbenzenesulfonamide has found applications in several fields:

    Chemistry: Used as a precursor for carbenes in organic synthesis, enabling the formation of complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through carbene insertion reactions.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving heterocyclic structures.

    Industry: Applied in the production of polymers and other materials through diazo coupling reactions

Mechanism of Action

The primary mechanism of action for N-diazo-2-methylbenzenesulfonamide involves the generation of carbenes through the release of nitrogen gas (N₂). These carbenes can then participate in various chemical reactions, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements. The reactivity of the carbenes is influenced by the electronic and steric properties of the substituents on the diazo compound .

Comparison with Similar Compounds

  • N-diazo-2-methylbenzenesulfonamide
  • N-diazo-2-methylbenzenesulfonyl chloride
  • N-diazo-2-methylbenzenesulfonyl fluoride

Uniqueness: this compound stands out due to its relatively mild preparation conditions and its versatility in forming carbenes that can participate in a wide range of chemical transformations. Compared to other diazo compounds, it offers a safer and more efficient synthetic route, making it highly valuable in both research and industrial applications .

Properties

CAS No.

31425-33-9

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

N-diazo-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-6-4-2-3-5-7(6)13(11,12)10-9-8/h2-5H,1H3

InChI Key

YJMNLPRMBFMFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.